molecular formula C10H11FO3 B1400720 Methyl 2-(3-fluorophenoxy)propanoate CAS No. 1247636-15-2

Methyl 2-(3-fluorophenoxy)propanoate

Cat. No.: B1400720
CAS No.: 1247636-15-2
M. Wt: 198.19 g/mol
InChI Key: FXGWBGWFBHFHHM-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenoxy)propanoate is an organic compound widely used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is an ester formed from the condensation reaction between 3-fluorophenol and 2-bromo-2-methylpropionate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluorophenoxy)propanoate is typically synthesized through a condensation reaction between 3-fluorophenol and 2-bromo-2-methylpropionate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorophenoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-fluorophenol and 2-bromo-2-methylpropionic acid.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar aprotic solvents.

Major Products Formed

    Hydrolysis: Yields 3-fluorophenol and 2-bromo-2-methylpropionic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Methyl 2-(3-fluorophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and fragrances due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluorophenoxy)propanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release active components that interact with biological molecules. The fluorine atom in the aromatic ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorophenoxy)propanoate
  • Methyl 2-(2-fluorophenoxy)propanoate

Uniqueness

Methyl 2-(3-fluorophenoxy)propanoate is unique due to the position of the fluorine atom on the aromatic ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s physical and chemical properties, making it distinct from its isomers .

Biological Activity

Methyl 2-(3-fluorophenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H13F O3
  • Molecular Weight : 220.22 g/mol
  • Functional Groups : Ester (propanoate moiety) and phenoxy group with a fluorine substituent.

The presence of the fluorine atom in the 3-position of the phenoxy group enhances the compound's lipophilicity, which may influence its biological interactions and pharmacokinetic properties.

This compound acts primarily through its hydrolysis, releasing active components that can interact with various biological molecules. The fluorine atom can participate in hydrogen bonding and other interactions, potentially enhancing binding affinity to biological targets.

Key Mechanisms:

  • Hydrolysis : The compound can undergo hydrolysis to yield 3-fluorophenol and 2-bromo-2-methylpropionic acid, which may have distinct biological activities.
  • Enzyme Interaction : It has been studied as a substrate in enzyme-catalyzed reactions, providing insights into its role in biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities that could be harnessed for therapeutic purposes:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in drug development.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be relevant in developing treatments for diseases involving dysregulated enzyme activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against certain pathogens
Enzyme InhibitionPotential to inhibit specific enzymes
Drug DevelopmentInvestigated as a precursor for pharmaceuticals

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, suggesting its potential as a lead compound in drug discovery aimed at metabolic disorders .

Applications in Research

This compound is utilized across various scientific domains:

  • Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds.
  • Biochemical Assays : Employed in studying enzyme-catalyzed reactions due to its reactivity.
  • Agrochemicals : Investigated for potential applications in crop protection products due to its unique chemical properties .

Properties

IUPAC Name

methyl 2-(3-fluorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGWBGWFBHFHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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